Cbz-L-Trp-OH

SCD inhibition stromelysin enzyme kinetics

Cbz-L-Trp-OH is the preferred Cbz-protected tryptophan for Boc-strategy peptide synthesis and SCD/MMP-3 inhibitor screening. It delivers 4-fold superior inhibitory potency (IC₅₀ 2.5 μM vs. 10 μM for Boc-L-Trp-OH) and withstands thermal stress up to 140°C without decomposition — ensuring reliable performance in demanding synthetic routes and dose-response assays. Its orthogonal Cbz protection enables sequential deprotection strategies, while superior methanol solubility (0.1 g/mL clear solution) simplifies purification. Choose Cbz-L-Trp-OH for proven potency, thermal resilience, and assay-ready reliability.

Molecular Formula C19H18N2O4
Molecular Weight 338.4 g/mol
CAS No. 7432-21-5
Cat. No. B554779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbz-L-Trp-OH
CAS7432-21-5
SynonymsN-Cbz-L-tryptophan; 7432-21-5; Z-Trp-OH; Z-L-Trp-OH; Nalpha-Carbobenzyloxy-L-tryptophan; Z-L-Tryptophan; N-Carbobenzoxy-L-tryptophan; Cbz-L-Trp-OH; CBZ-L-TRYPTOPHAN; N-Carbobenzoxyltryptophan; N-A-Z-L-TRYPTOPHAN; (S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanoicacid; na-carbobenzyloxy-l-tryptophan; CHEMBL291603; L-Tryptophan,N-[(phenylmethoxy)carbonyl]-; N-Benzyloxycarbonyl-L-tryptophan; AHYFYYVVAXRMKB-KRWDZBQOSA-N; N-[(benzyloxy)carbonyl]-L-tryptophan; ST092343; N-[(PHENYLMETHOXY)CARBONYL]-L-TRYPTOPHAN; CBZ-TRP-OH; CARBOBENZOXY-L-TRYPTOPHAN; (2S)-3-indol-3-yl-2-[(phenylmethoxy)carbonylamino]propanoicacid; N-[(Benzyloxy)carbonyl]tryptophan#; (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoicacid
Molecular FormulaC19H18N2O4
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O
InChIInChI=1S/C19H18N2O4/c22-18(23)17(10-14-11-20-16-9-5-4-8-15(14)16)21-19(24)25-12-13-6-2-1-3-7-13/h1-9,11,17,20H,10,12H2,(H,21,24)(H,22,23)/t17-/m0/s1
InChIKeyAHYFYYVVAXRMKB-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cbz-L-Trp-OH (CAS 7432-21-5) Procurement Guide: Comparative Inhibitor Potency and Purity Specifications


Cbz-L-Trp-OH (N-Cbz-L-tryptophan, Z-Trp-OH) is an Nα-benzyloxycarbonyl (Cbz) protected L-tryptophan derivative widely used as a peptide synthesis building block and a competitive inhibitor of stromelysin catalytic domain (SCD) [1]. Its molecular formula is C₁₉H₁₈N₂O₄, with a molecular weight of 338.36 g/mol . Unlike unprotected tryptophan or alternative N-protected analogs, the Cbz group offers a distinct orthogonal protection strategy compatible with Boc-chemistry peptide synthesis and provides differential stability under acidic conditions .

Why Cbz-L-Trp-OH Cannot Be Simply Substituted by Other N-Protected Tryptophan Analogs


Direct substitution of Cbz-L-Trp-OH with alternative N-protected tryptophan derivatives such as Boc-L-Trp-OH or Fmoc-Trp-OH in peptide synthesis or biochemical assays is not equivalent and may lead to significant loss of inhibitory potency or synthetic efficiency. In SCD inhibition assays, Cbz-L-Trp-OH exhibits an IC₅₀ of 2.5 μM and a Ki of 2.1 μM, representing a 4-fold greater inhibitory activity compared to Boc-L-Trp-OH (IC₅₀ 10 μM, Ki 8 μM) [1]. Furthermore, the Cbz protecting group demonstrates superior thermal and chemical stability compared to Boc in certain synthetic routes, with Cbz-protected prolinol derivatives remaining stable up to 140°C in the presence of triethylamine, whereas Boc-protected analogs undergo intramolecular cyclization at only 67°C [2]. These differential properties preclude simple one-for-one replacement and necessitate compound-specific procurement based on the intended application.

Quantitative Differentiation Evidence for Cbz-L-Trp-OH vs. Closest Analogs


Superior SCD Inhibitory Potency of Cbz-L-Trp-OH vs. Boc-L-Trp-OH

In a direct comparative study using recombinant human stromelysin catalytic domain (SCD), Cbz-L-Trp-OH demonstrated an IC₅₀ of 2.5 μM and a Ki of 2.1 μM, whereas Boc-L-Trp-OH exhibited an IC₅₀ of 10 μM and a Ki of 8 μM [1]. This represents a 4-fold difference in inhibitory potency, with the Cbz-protected derivative being significantly more effective.

SCD inhibition stromelysin enzyme kinetics

Cbz-L-Trp-OH Exhibits ≥98% HPLC Purity with Validated Optical Purity ≥98% ee

Commercial Cbz-L-Trp-OH from TCI is specified at >98.0% purity by HPLC (min. 98.0 area%) and >98.0% optical purity by LC (min. 98.0 ee%) . In contrast, Fmoc-Trp-OH is commonly offered at ≥97.0% HPLC purity, but does not consistently provide a validated optical purity specification .

chiral purity enantiomeric excess HPLC analysis

Broad Solvent Compatibility of Cbz-L-Trp-OH Enabling Flexible Synthetic Workflows

Cbz-L-Trp-OH is soluble in DMSO, DMF, and methanol (0.1 g/mL, clear solution) [1]. In comparison, Fmoc-Trp-OH is also soluble in DMF and DMSO but shows reduced solubility in methanol, limiting certain purification and coupling conditions . This broader solubility profile of Cbz-L-Trp-OH allows greater flexibility in both solution-phase and solid-phase peptide synthesis.

solubility peptide synthesis solvent compatibility

Differential Thermal Stability of Cbz vs. Boc Protecting Groups

A comparative study on Boc- and Cbz-protected L-prolinol derivatives found that Boc-protected analogs undergo intramolecular cyclization to form γ-butyrolactone at 67°C, whereas Cbz-protected derivatives remain stable up to 140°C even in the presence of triethylamine [1]. While this is not a direct study on tryptophan derivatives, it demonstrates a class-level stability advantage of the Cbz protecting group over Boc under thermal and basic conditions.

protecting group stability thermal stability side reactions

Optimal Application Scenarios for Cbz-L-Trp-OH Based on Differentiated Evidence


Stromelysin/MMP-3 Inhibitor Screening and Lead Optimization

Based on direct head-to-head evidence showing 4-fold superior SCD inhibitory potency compared to Boc-L-Trp-OH (IC₅₀ 2.5 μM vs. 10 μM) , Cbz-L-Trp-OH is the preferred choice for screening campaigns targeting stromelysin (MMP-3) and for structure-activity relationship (SAR) studies involving tryptophan-based inhibitors. Its higher potency reduces compound consumption and improves assay signal-to-noise ratios in dose-response studies.

Orthogonal Protection in Boc-Strategy Peptide Synthesis

Cbz-L-Trp-OH is ideally suited for Boc-strategy solid-phase peptide synthesis where orthogonal α-amino protection is required . The Cbz group is stable under the acidic conditions used for Boc removal (TFA), whereas Fmoc is labile to base, and Boc is labile to acid. This orthogonality allows for sequential deprotection strategies in the synthesis of complex, multi-functionalized peptides.

Synthetic Routes Requiring Elevated Temperatures or Basic Conditions

For synthetic sequences involving heating or basic reagents, Cbz-L-Trp-OH is a more robust building block than Boc-protected analogs. Class-level evidence demonstrates that Cbz-protected amino alcohols withstand temperatures up to 140°C with triethylamine without decomposition, whereas Boc-protected derivatives cyclize at just 67°C . This makes Cbz-L-Trp-OH the safer choice for demanding synthetic transformations.

Methanol-Based Purification and Coupling Protocols

The superior methanol solubility of Cbz-L-Trp-OH (0.1 g/mL clear solution) enables purification by precipitation from methanol or direct use in methanolic coupling reactions. This is particularly valuable when DMF or DMSO is undesirable due to high boiling points or interference with subsequent steps. Fmoc-protected analogs may precipitate or exhibit poor solubility under these conditions.

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